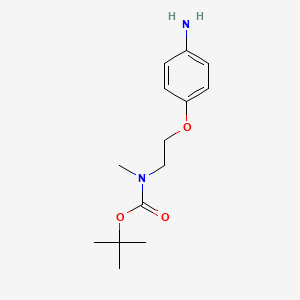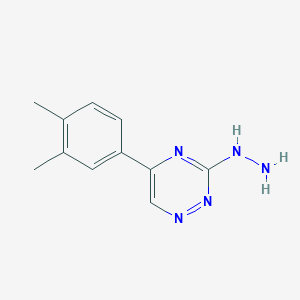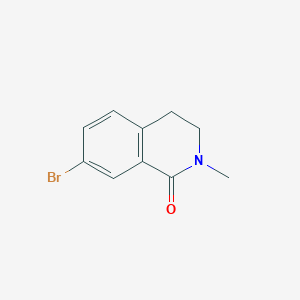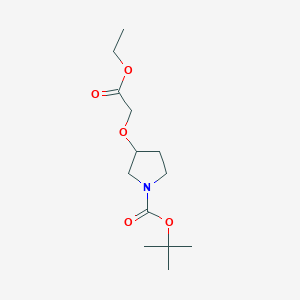
5-(Brommethyl)-2,2-Dimethyloxolan
Übersicht
Beschreibung
5-(Bromomethyl)-2,2-dimethyloxolane: is an organic compound with a five-membered oxolane ring substituted with a bromomethyl group at the 5-position and two methyl groups at the 2-position
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Bromomethyl)-2,2-dimethyloxolane is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Industry: In the industrial sector, 5-(Bromomethyl)-2,2-dimethyloxolane is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the synthesis of polymers, resins, and other advanced materials.
Wirkmechanismus
Target of Action
Many brominated compounds are reactive and can interact with a variety of biological targets. For example, they can bind to proteins or nucleic acids, altering their function .
Mode of Action
The bromomethyl group in “5-(Bromomethyl)-2,2-dimethyloxolane” could potentially undergo nucleophilic substitution reactions with biological molecules. This could lead to the formation of covalent bonds with these molecules, altering their structure and function .
Biochemical Pathways
The specific biochemical pathways affected by “5-(Bromomethyl)-2,2-dimethyloxolane” would depend on its specific targets. Brominated compounds can often interfere with redox reactions and other key biochemical processes .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Without specific studies on “5-(Bromomethyl)-2,2-dimethyloxolane”, it’s difficult to predict its ADME properties. Many small, lipophilic molecules like this one are well absorbed and can distribute throughout the body .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Potential outcomes could include altered cellular function, cell death, or other biological effects .
Action Environment
The action of “5-(Bromomethyl)-2,2-dimethyloxolane” could be influenced by various environmental factors. For example, pH and temperature can affect the reactivity of the compound, and the presence of other molecules can influence its distribution and metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2,2-dimethyloxolane typically involves the bromomethylation of 2,2-dimethyloxolane. One common method is the reaction of 2,2-dimethyloxolane with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position.
Industrial Production Methods: In an industrial setting, the production of 5-(Bromomethyl)-2,2-dimethyloxolane can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Bromomethyl)-2,2-dimethyloxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted oxolanes.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary or secondary amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed:
Nucleophilic Substitution: Substituted oxolanes with various functional groups.
Oxidation: Oxolane derivatives with oxidized functional groups.
Reduction: Reduced oxolane derivatives with simpler alkyl groups.
Vergleich Mit ähnlichen Verbindungen
- 5-(Chloromethyl)-2,2-dimethyloxolane
- 5-(Iodomethyl)-2,2-dimethyloxolane
- 5-(Hydroxymethyl)-2,2-dimethyloxolane
Comparison:
- Reactivity: 5-(Bromomethyl)-2,2-dimethyloxolane is more reactive than its chloromethyl and hydroxymethyl counterparts due to the higher electrophilicity of the bromomethyl group. The iodomethyl derivative is even more reactive but less stable.
- Applications: The bromomethyl derivative is preferred in applications requiring high reactivity, while the chloromethyl and hydroxymethyl derivatives are used when milder reaction conditions are needed.
- Stability: 5-(Bromomethyl)-2,2-dimethyloxolane is more stable than the iodomethyl derivative but less stable than the chloromethyl and hydroxymethyl derivatives.
Eigenschaften
IUPAC Name |
5-(bromomethyl)-2,2-dimethyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-7(2)4-3-6(5-8)9-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAZGHDCDWKRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123314-91-0 | |
| Record name | 5-(bromomethyl)-2,2-dimethyloxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B1532530.png)








